

Dibromsalan CAS 87-12-7 safety data sheet

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Compound of Interest

Compound Name: 4,5-Dibromosalicylanilide

CAS No.: 24556-64-7

Cat. No.: B3050253

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Executive Summary

Dibromsalan (4',5-dibromosalicylanilide), CAS 87-12-7, is a halogenated salicylanilide historically deployed as a broad-spectrum antimicrobial and biocidal agent in the 1960s and 1970s[1]. Despite its high efficacy as a microbicide, its development as an active pharmaceutical or cosmetic ingredient was abruptly halted due to its profound association with severe, persistent Photoallergic Contact Dermatitis (PACD)[2]. This whitepaper deconstructs the structural dynamics, physiological uncoupling mechanisms, and photochemical hazard profile of Dibromsalan, providing drug development professionals with a definitive framework for evaluating legacy toxicophores and executing validated safety assays.

Physicochemical Parameters & Structural Dynamics

Dibromsalan's core architecture consists of two aromatic rings linked by an amide bond, fortified by bromine substitutions at the 4' and 5 positions[1]. This structural arrangement is responsible for both its biocidal potency (via lipophilicity and proton shuttling) and its extreme photoreactivity[3].

Table 1: Quantitative Physicochemical Data of Dibromsalan (CAS 87-12-7)

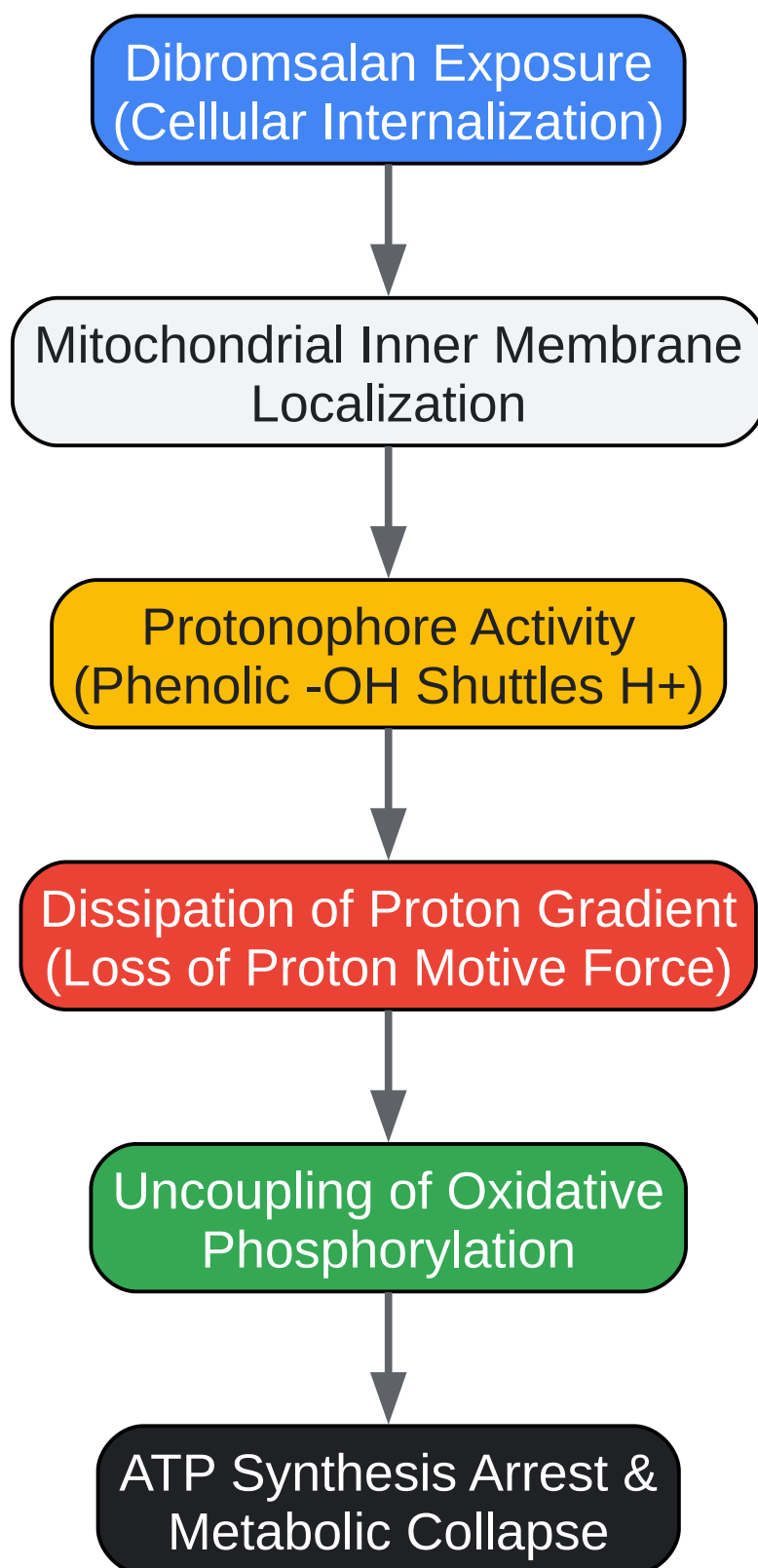
Property	Value / Description	Experimental Implication
IUPAC Name	5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide[1]	Predicts high lipophilicity and membrane permeation.
Molecular Formula	C ₁₃ H ₉ Br ₂ NO ₂ [1]	Halogenation increases molecular stability in dark conditions.
Molecular Weight	371.02 g/mol [3]	Facilitates passive diffusion across the stratum corneum.
Density	1.863 g/cm ³ [4]	Relevant for formulation and partition coefficient calculations.
Boiling Point	387.8 °C (at 760 mmHg)[4]	Indicates low volatility; inhalation risk primarily from dust/aerosols.
Vapor Pressure	1.43E-06 mmHg (at 25 °C)[4]	Negligible evaporation hazard at ambient room temperature.

Primary Mechanism of Action: Mitochondrial Uncoupling

While Dibromsalan's direct interaction with bacterial cell walls contributes to its antimicrobial profile, its primary systemic and microbicidal mechanism is mitochondrial uncoupling[1]. Like its analog Niclosamide, Dibromsalan possesses a weakly acidic phenolic hydroxyl (-OH) group[1].

The Causality of Uncoupling: Due to its lipophilic nature, Dibromsalan easily diffuses across the inner mitochondrial membrane. Once in the alkaline mitochondrial matrix, the phenolic -OH group releases a proton (H⁺). The resulting anion is stabilized by the electron-withdrawing bromine atoms, allowing the molecule to cross back into the intermembrane space, pick up another proton, and repeat the cycle. This "protonophore" activity short-circuits the proton motive force ($\Delta\mu\text{H}$), continuously dissipating the gradient required by ATP synthase[5].

Consequently, the electron transport chain operates at maximum velocity without producing ATP, leading to hyperthermia, rapid oxygen consumption, and cellular energy starvation[1].



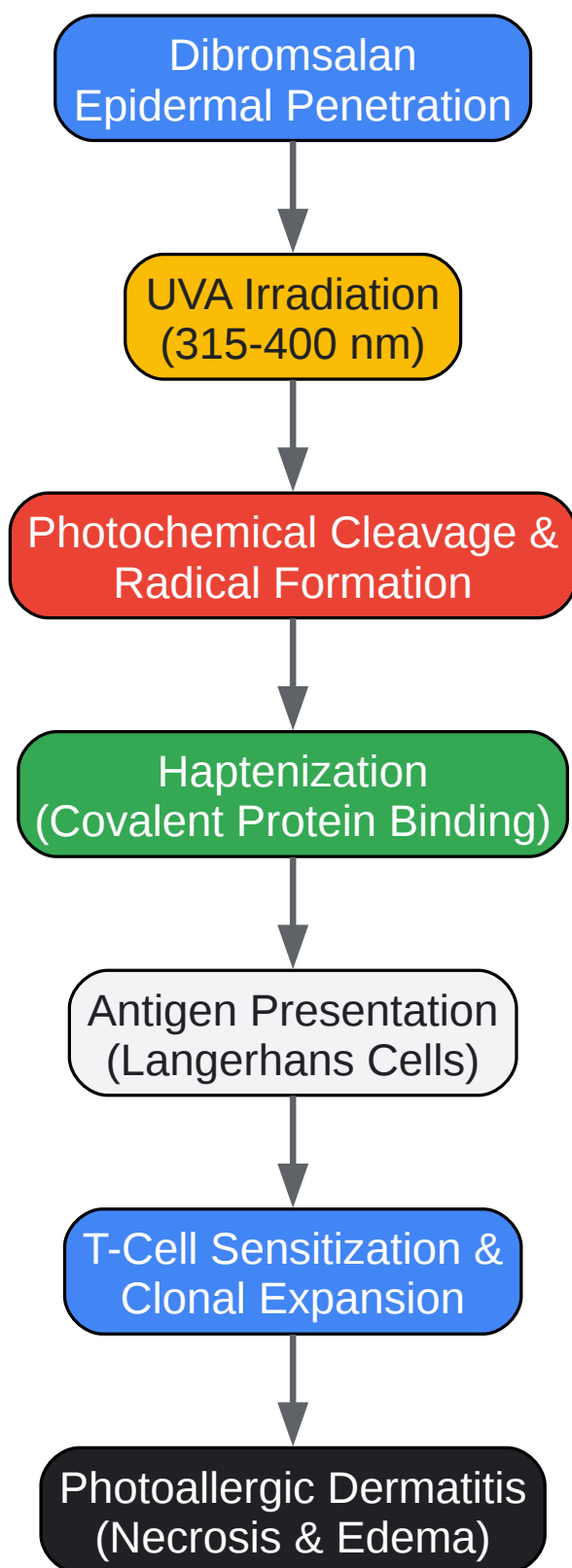
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Caption: Dibromsalan-mediated mitochondrial uncoupling and ATP synthesis arrest via protonophore activity.

Toxicological Profile: Photoallergic Contact Dermatitis (PACD)

The critical bottleneck that halted the clinical and commercial use of halogenated salicylanilides is their potent photosensitizing property[6]. Exposure to Dibromsalan followed by Ultraviolet A (UVA) irradiation (specifically in the 315–400 nm range) induces an explosive type IV delayed hypersensitivity reaction[7].

The Causality of Haptenization: Dibromsalan itself is a pre-hapten. When the molecule absorbs photons in the UVA spectrum, it undergoes a homolytic cleavage or excitation to a triplet state, forming highly reactive free radicals or photodegradation products[8]. These high-energy intermediates act as electrophiles, aggressively binding to host nucleophiles (such as epidermal keratinocyte proteins) through covalent bonds[9]. This host protein-Dibromsalan conjugate creates a complete neo-antigen (haptenization)[8]. Epidermal Langerhans cells process this neo-antigen, migrate to regional lymph nodes, and present it to naive T-cells, driving clonal expansion. Upon subsequent UV exposure, specific memory T-cells initiate severe cutaneous inflammation, manifesting as erythema, edema, and tissue necrosis[7]. In rare cases, patients develop "persistent light reactivity," reacting to UV light even years after chemical exposure ceases[2].



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Caption: Photochemical haptenization and immunological cascade driving Photoallergic Contact Dermatitis.

GHS Classification & Regulatory Directives

Because of the severe toxicity observed during its commercial tenure in the 1960s, Dibromsalan is subject to strict global regulations. In 1974-1975, the U.S. FDA officially designated halogenated salicylanilides (including Dibromsalan, Tribromsalan, and TCSA) as deleterious substances, deeming any cosmetic product containing them adulterated and unsafe for public use[2][10].

Globally Harmonized System (GHS) Hazard Statements[6]:

- H301: Toxic if swallowed (Acute Toxicity, Oral - Category 3).
- H315: Causes skin irritation (Skin Corrosion/Irritation - Category 2).
- H319: Causes serious eye irritation (Eye Damage/Irritation - Category 2).
- H335: May cause respiratory irritation (STOT Single Exposure - Category 3).

Thermal Decomposition Hazard: When heated to decomposition, Dibromsalan emits highly toxic fumes containing hydrogen bromide (HBr) and nitrogen oxides (NOx)[6].

Preclinical Validation: Self-Validating Safety Protocols

For drug development professionals studying structurally related halogenated compounds, conducting robust hazard identification workflows is non-negotiable. The following protocols guarantee self-validating data by pairing mechanisms with specific orthogonal controls.

Protocol A: In Vitro Phototoxicity Screening (Modified OECD TG 432 3T3 NRU)

This assay identifies phototoxic potential by comparing cellular viability in the dark versus under UVA irradiation.

- Causality Rationale: Balb/c 3T3 fibroblasts lack basal xenobiotic metabolizing enzymes, isolating the photodynamic generation of reactive oxygen species (ROS) and free radicals as the sole cause of membrane destruction.
- Step 1: Seed Balb/c 3T3 cells in two 96-well plates at

cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
- Step 2: Treat both plates with a concentration gradient of Dibromsalan (0.1 μM to 100 μM). Include Promethazine as a positive phototoxic control and SDS (Sodium Dodecyl Sulfate) as a UV-negative cytotoxic control.
- Step 3: Incubate for 1 hour to allow cellular uptake.
- Step 4 (Irradiation): Expose Plate 1 to 5 J/cm² of UVA light (320-400 nm). Keep Plate 2 in the dark for the exact duration.
- Step 5: Wash cells, apply Neutral Red medium, and incubate for 3 hours. Neutral Red is only retained in the lysosomes of viable cells.
- Step 6: Extract the dye and measure optical density (OD) at 540 nm. Calculate the Photo-Irritation Factor (PIF) by comparing the IC₅₀(-UV) to the IC₅₀(+UV). A PIF > 5 definitively confirms phototoxicity.

Protocol B: Mitochondrial Uncoupling Validation (High-Resolution Respirometry)

To isolate Dibromsalan's protonophore activity, researchers must measure real-time Oxygen Consumption Rates (OCR)[1].

- Causality Rationale: If Dibromsalan acts as an uncoupler, OCR will spike independently of ATP synthesis, as the electron transport chain continuously attempts (and fails) to rebuild the dissipated proton gradient.
- Step 1: Plate target eukaryotic cells (e.g., HepG2) in a Seahorse XF microplate.
- Step 2: Establish a baseline OCR reading.

- Step 3: Inject Oligomycin (an ATP synthase inhibitor). OCR should drop, confirming normal basal respiration.
- Step 4: Inject Dibromsalan at experimental concentrations (e.g., 5-10 μM). Validation Check: A rapid, dramatic spike in OCR confirms uncoupling (simulating the effect of standard uncouplers like FCCP).
- Step 5: Inject Antimycin A / Rotenone to shut down the electron transport chain completely, verifying the OCR spike was purely mitochondrial in origin.

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